![molecular formula C12H26Cl2N2 B2934473 (1R*,4R*)-N1-Cyclohexylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286272-77-2](/img/structure/B2934473.png)
(1R*,4R*)-N1-Cyclohexylcyclohexane-1,4-diamine dihydrochloride
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Description
(1R*,4R*)-N1-Cyclohexylcyclohexane-1,4-diamine dihydrochloride, also known as JNJ-40411813, is a novel small molecule inhibitor of the voltage-gated sodium channel NaV1.7. This compound has shown promising results in preclinical studies as a potential treatment for chronic pain disorders.
Scientific Research Applications
Facile Synthesis and Structural Properties : The synthesis of (diamine)tetracarboxylatoplatinum(IV) complexes, including variations with cyclohexane-1,4-diamine, demonstrates the compound's utility in creating complex molecular structures. These compounds have interesting structural properties, such as equatorial and axial bond differences, which are significant in materials science and chemistry (Kim et al., 1999).
Synthesis of Derivatives for Catalysis and Ligands : N,N'-dialkylated derivatives of cyclohexane-1,2-diamine, including the (1R,2R) variant, have been synthesized for use as asymmetric ligands and organocatalysts. This highlights the compound's potential in facilitating chemical reactions and synthesizing alcohols (Tsygankov et al., 2016).
Chemical Polymerization and Material Science : The compound has been investigated in the context of polymerization, specifically in the presence of iron(II) complex with tetradentate nitrogen ligands. This research is relevant for developing new materials and understanding the polymerization process (Ibrahim et al., 2004).
Molecular Structure and Interactions : The molecular structure and interactions of various derivatives of cyclohexane-1,4-diamine, such as those with pyridine, have been studied. This research contributes to our understanding of molecular interactions and structural chemistry (Lai et al., 2006).
Enantioselective Fluorescent Recognition : Cyclohexane-1,2-diamine-based molecules have been synthesized for enantioselective fluorescent recognition of chiral acids. This application is significant in the field of analytical chemistry, particularly for the detection and analysis of chiral compounds (Li et al., 2007).
properties
IUPAC Name |
4-N-cyclohexylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h10-12,14H,1-9,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSKTOMUCTGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-Cyclohexylcyclohexane-1,4-diamine dihydrochloride |
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